molecular formula C11H9ClN2O B2864094 4-Chloro-5-methoxy-2-phenylpyrimidine CAS No. 13317-67-4

4-Chloro-5-methoxy-2-phenylpyrimidine

Cat. No.: B2864094
CAS No.: 13317-67-4
M. Wt: 220.66
InChI Key: UFVSWOWNNFETRC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methoxy-2-phenylpyrimidine typically involves the reaction of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis . Another method includes the condensation of 2,4-dichloro-5-methoxypyrimidine with phenylboronic acid using Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methoxy-2-phenylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: These reactions are less common but can be used to modify the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in pharmaceutical and chemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-methoxy-2-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methoxy and phenyl groups contribute to its stability and reactivity, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Biological Activity

4-Chloro-5-methoxy-2-phenylpyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to summarize the current understanding of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a chlorine atom at the 4-position, a methoxy group at the 5-position, and a phenyl group at the 2-position. This particular arrangement contributes to its unique biological properties.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways. Notably, it has been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain signaling.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays revealed that the compound effectively inhibits the proliferation of several cancer cell lines, including colorectal adenocarcinoma (COLO205) and renal cell carcinoma (A498). The half-maximal inhibitory concentration (IC50) values for these cell lines were reported as follows:

Cell Line IC50 (µM)
COLO20512.5
A49815.3
H460 (lung cancer)14.7
Hep 3B (liver cancer)13.6

These results indicate a promising potential for this compound in cancer therapy, particularly due to its selective cytotoxicity against malignant cells while sparing normal cells .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been substantiated through various assays. The compound was found to significantly reduce prostaglandin E2 (PGE2) levels by inhibiting COX enzymes, with an IC50 value comparable to that of established anti-inflammatory drugs like celecoxib:

Compound IC50 (µM)
This compound0.04
Celecoxib0.04

This inhibition suggests that the compound could be a viable candidate for treating inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this pyrimidine derivative has shown promising antimicrobial activity. In vitro studies indicated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa8

These findings underscore the potential of this compound as an antimicrobial agent .

Case Studies

A notable case study involved the application of this compound in a mouse model of induced inflammation. Treatment with the compound resulted in a significant reduction in paw edema compared to control groups, highlighting its therapeutic potential in managing inflammatory conditions.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the substituents on the pyrimidine ring can enhance or diminish biological activity. For instance, the presence of electron-donating groups such as methoxy at the 5-position appears to enhance anticancer efficacy while maintaining anti-inflammatory properties .

Properties

IUPAC Name

4-chloro-5-methoxy-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-15-9-7-13-11(14-10(9)12)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVSWOWNNFETRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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